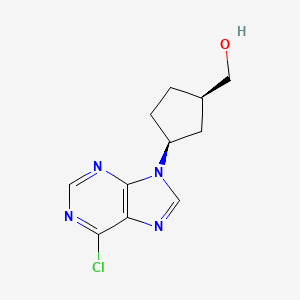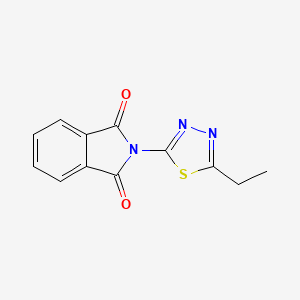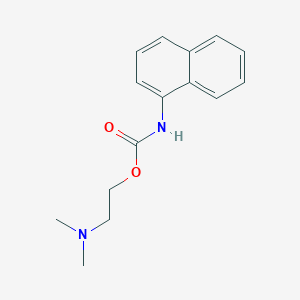
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a naphthalene ring, which is known for its stability and aromaticity, combined with a dimethylaminoethyl group and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various nucleophiles.
科学的研究の応用
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety, which can exhibit strong fluorescence.
Medicine: Explored for its potential as a drug candidate or a drug delivery agent, leveraging its ability to interact with biological molecules.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical assays and therapeutic applications.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a naphthalene ring.
Naphthalen-1-yl isocyanate: Shares the naphthalene moiety but lacks the dimethylaminoethyl group.
Dimethylaminoethyl chloride: Contains the dimethylaminoethyl group but lacks the naphthalene and carbamate functionalities.
Uniqueness
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is unique due to the combination of its naphthalene ring, which provides aromatic stability and potential fluorescence, and its carbamate group, which offers reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)10-11-19-15(18)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,16,18) |
InChIキー |
PNXZBYZJFQNPKV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



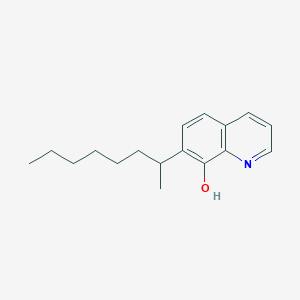
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
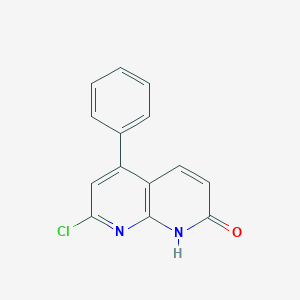
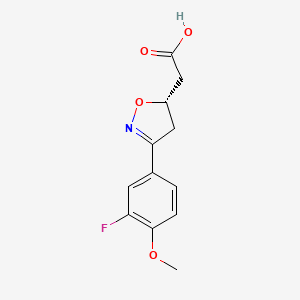
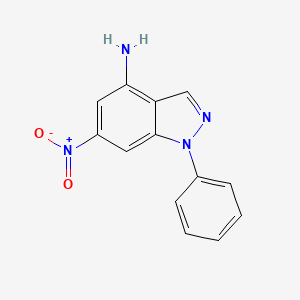
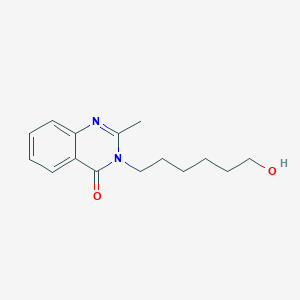
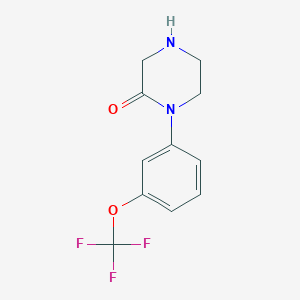
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
